molecular formula C19H21BrN2O3 B10771896 3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

Cat. No.: B10771896
M. Wt: 405.3 g/mol
InChI Key: ZVELNGXIEZFZIB-IRXDYDNUSA-N
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Description

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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of the chlorophenyl group and the piperidin-1-yl-oxazole moiety makes it a valuable compound for various applications .

Properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

1-(2-bromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

InChI

InChI=1S/C19H21BrN2O3/c1-19(2)24-12-16(17(25-19)13-8-4-3-5-9-13)22-18(23)21-15-11-7-6-10-14(15)20/h3-11,16-17H,12H2,1-2H3,(H2,21,22,23)/t16-,17-/m0/s1

InChI Key

ZVELNGXIEZFZIB-IRXDYDNUSA-N

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br)C

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br)C

Origin of Product

United States

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